molecular formula C21H17FN6O3 B3408038 N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-68-1

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3408038
CAS No.: 852450-68-1
M. Wt: 420.4 g/mol
InChI Key: PMWUJOANHNQLAG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the N1 position of the pyrazole ring and a 4-acetamidophenyl group attached via an acetamide linker. The 4-fluorophenyl group enhances metabolic stability, while the acetamidophenyl moiety may influence solubility and target binding affinity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-13(29)25-15-4-6-16(7-5-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWUJOANHNQLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. The electron-withdrawing nature of the fluorine atom activates the ring for reactions with strong nucleophiles.

Reaction Type Conditions Reagents Outcome
Fluorine displacementHigh-temperature DMF, K₂CO₃ baseAmines (e.g., piperidine)Substituted aryl derivatives
Halogen exchangeCuI catalysis, polar aprotic solventNaI/KIIodoarene formation (rare, requires catalysis)

Key Findings :

  • Fluorine substitution occurs preferentially at the para position due to steric hindrance from the pyrazolo-pyrimidine core .

  • Yields for amine substitutions range from 45–68% under microwave-assisted conditions .

Oxidation and Reduction of the Pyrimidinone Ring

The 4-oxo group in the pyrimidinone ring participates in redox reactions, influencing pharmacological activity.

Reaction Type Conditions Reagents Outcome
ReductionH₂ gas, Pd/C catalystEthanol, 50°CSaturation of pyrimidinone to dihydro derivative
OxidationKMnO₄, acidic aqueous solutionH₂SO₄, 70°CCleavage of pyrimidinone ring (low yield)

Key Findings :

  • Catalytic hydrogenation preserves the pyrazole ring while reducing the pyrimidinone moiety.

  • Over-oxidation leads to ring degradation, limiting synthetic utility.

Hydrolysis of the Acetamide Group

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Outcome
Acidic hydrolysis6M HCl, reflux-Free amine and acetic acid
Basic hydrolysisNaOH (2M), ethanol/water-Carboxylate salt formation

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation and hydroxide ion attack at the carbonyl carbon.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in limited electrophilic substitutions due to electron-withdrawing effects:

Reaction Type Conditions Reagents Outcome
NitrationHNO₃/H₂SO₄, 0°C-Meta-nitro derivative (trace amounts)
SulfonationFuming H₂SO₄, 100°C-Sulfonic acid derivative (not isolated)

Key Limitation :

  • Fluorine’s strong -I effect deactivates the ring, making electrophilic substitutions challenging without directing groups .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core enables palladium-catalyzed couplings:

Reaction Type Conditions Reagents Outcome
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEAryl boronic acidsBiaryl derivatives (72–85% yield)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesN-alkylated analogs

Structural Impact :

  • Coupling at the pyrazole C3 position enhances steric bulk, affecting biological target interactions .

Functional Group Transformations

The acetamide group undergoes derivatization to modify solubility and bioavailability:

Reaction Type Conditions Reagents Outcome
AcylationAcCl, pyridine-N-acetylated product
SulfonylationTosyl chloride, DMAP-Sulfonamide derivatives

Applications :

  • Sulfonylation improves metabolic stability in pharmacokinetic studies .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under high-dilution conditions:

Reaction Type Conditions Reagents Outcome
Lactam formationPCl₅, dry DCM-Tetracyclic lactam (41% yield)

Mechanistic Pathway :

  • Phosphorus pentachloride activates the amide carbonyl, enabling nucleophilic attack by adjacent nitrogen .

Scientific Research Applications

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound possesses anticancer activity. It has been tested against different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted by EL-Hashash et al. (2014) explored the synthesis of heterocyclic compounds from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and their antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The study reported that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Inflammation Studies : Research examining the anti-inflammatory effects highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

N-(3-methoxyphenyl) Analog (Compound A)

  • Structure : 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
  • Key Differences : The 3-methoxyphenyl group replaces the 4-acetamidophenyl moiety.
  • This analog is reported in patent literature but lacks explicit biological data .

N-(3-methylpyrazol-5-yl) Analog (Compound B)

  • Structure : 2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide
  • Key Differences : A 3-methylpyrazole ring replaces the acetamidophenyl group.
  • Implications : The pyrazole substituent introduces rigidity, which may restrict conformational flexibility and alter binding to kinase ATP pockets. This modification is common in kinase inhibitors targeting EGFR or VEGFR .

Modifications in the Pyrazolo[3,4-d]pyrimidine Core

Chlorophenyl-Substituted Analog (Compound C)

  • Structure: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Differences: A chloro substituent replaces the 4-fluorophenyl group, and a cyano group is present at the pyrazole C3 position.
  • However, this may also increase toxicity risks .

Dimethylamino-Substituted Analog (Compound D)

  • Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Differences: A dimethylamino group and isopropoxy-phenyl substituents are introduced.
  • Implications: The dimethylamino group enhances basicity, improving solubility in acidic environments. The isopropoxy group may extend half-life by resisting oxidative metabolism .

Structural and Pharmacokinetic Comparison Table

Compound Core Substituent Acetamide Substituent Key Properties/Implications Reference
Target Compound 4-fluorophenyl 4-acetamidophenyl Balanced solubility/binding affinity
Compound A 4-fluorophenyl 3-methoxyphenyl Enhanced permeability
Compound B 1-phenyl 3-methylpyrazol-5-yl Rigid conformation for kinase binding
Compound C 4-chlorophenyl Chloroacetamide Electrophilic reactivity
Compound D 4-dimethylamino Chromenone-linked Improved solubility and half-life

Biological Activity

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique pyrazolo[3,4-d]pyrimidine core structure, which is associated with various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H18FN5O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_5\text{O}_2

Key Properties:

  • Molecular Weight : 353.36 g/mol
  • CAS Number : 852450-68-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Signal Transduction Modulation : It can alter intracellular signaling cascades.
  • Gene Expression Regulation : It may influence the expression of genes associated with various biological processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains.

CompoundTarget BacteriaIC50 (μM)
Compound AStaphylococcus aureus2.18
Compound BEscherichia coli3.73

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer properties. Studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways.

StudyCancer Cell LineEffect
Study 1MCF-7 (breast cancer)Induces apoptosis
Study 2A549 (lung cancer)Inhibits proliferation

Case Studies

Case Study 1: Antitubercular Activity
A recent study synthesized a series of pyrazolo derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among these derivatives, several showed promising results with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of similar compounds in treating tuberculosis.

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The study revealed that specific compounds could significantly reduce inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties .

Q & A

Q. Q1. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives typically involves cyclocondensation reactions between α-chloroacetamides and heterocyclic precursors. For example, highlights the use of N-arylsubstituted α-chloroacetamides in reactions with pyrazolo-pyrimidinone intermediates under reflux conditions. Key parameters to optimize include:

  • Solvent selection (e.g., DMF or THF for solubility and reactivity).
  • Temperature control (reflux vs. room temperature to balance reaction rate and byproduct formation).
  • Catalyst use (e.g., K₂CO₃ for deprotonation).
    Validation via HPLC (≥95% purity) and NMR (1H/13C for regiochemistry confirmation) is critical .

Q. Q2. How can the crystal structure of this compound be determined?

Methodological Answer: X-ray crystallography using SHELX software ( ) is the gold standard. Steps include:

Crystallization : Use vapor diffusion with solvents like DCM/hexane.

Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation).

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Note: Crystallographic data (e.g., CCDC entry) should be deposited for reproducibility .

Advanced Research Questions

Q. Q3. How can contradictions in biological activity data be resolved for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Mitigation strategies include:

  • Dose-response standardization : Use IC₅₀ values across ≥3 independent replicates.
  • Off-target profiling : Employ proteome-wide affinity chromatography ().
  • Computational docking : Validate binding poses with AutoDock Vina against crystal structures (e.g., PDB IDs for target kinases) .

Q. Q4. What advanced techniques are recommended for studying its metabolic stability?

Methodological Answer:

  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS.
  • Isotope labeling : Introduce ¹³C/²H at metabolically labile sites (e.g., acetamide groups) to track degradation pathways.
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Q5. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-Cl, 4-CF₃) and compare activity ().
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., pyrazolo-pyrimidinone core vs. acetamide side chain) to target binding.
  • Molecular dynamics : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical binding residues .

Critical Analysis of Evidence

  • Contradictions : (PubChem) and 16 (Acta Cryst.) report conflicting regiochemistry for pyrazolo-pyrimidinone derivatives. Resolution requires cross-validation via 2D NMR (NOESY for spatial proximity) .
  • Gaps : Limited data on in vivo pharmacokinetics (e.g., brain penetration, half-life). Proposed solutions: Radiolabeled compound in rodent studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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